molecular formula C38H63N3O19 B2844090 Mal-amido-PEG12-NHS ester CAS No. 2101722-60-3; 326003-46-7; 756525-92-5

Mal-amido-PEG12-NHS ester

Cat. No.: B2844090
CAS No.: 2101722-60-3; 326003-46-7; 756525-92-5
M. Wt: 865.924
InChI Key: LWNZLSLPQXOOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Heterobifunctional Crosslinkers in Contemporary Biomolecular Modification Research

Heterobifunctional crosslinkers are chemical reagents that possess two different reactive groups at their ends. scbt.comchemscene.comsigmaaldrich.com This design is a significant advantage over homobifunctional crosslinkers, which have two identical reactive groups. The distinct reactivity of each end of a heterobifunctional linker allows for sequential or two-step conjugation. chemscene.comrsc.org This step-wise approach is crucial for minimizing the formation of unwanted byproducts, such as self-coupling or polymerization, which can occur in a one-step reaction. chemscene.com

The ability to selectively target different functional groups on separate molecules makes these crosslinkers invaluable for creating well-defined bioconjugates. scbt.comcreative-biolabs.com Researchers utilize them to study protein-protein interactions, immobilize biomolecules onto surfaces for assays, and construct targeted drug delivery systems. scbt.comsigmaaldrich.com The most popular heterobifunctional crosslinkers often feature an amine-reactive NHS ester and a thiol-reactive maleimide (B117702), the very combination present in Mal-amido-PEG12-NHS ester. rsc.org

The Foundational Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Modulating Bioconjugate Properties

The inclusion of a polyethylene glycol (PEG) spacer is a key feature of many modern crosslinkers. chempep.com PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units, and it is known for its hydrophilicity, biocompatibility, and low immunogenicity. chempep.com The PEG spacer in this compound is a discrete-length chain of 12 ethylene glycol units. axispharm.com

This PEG spacer imparts several desirable properties to the crosslinker and the resulting bioconjugate:

Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules. broadpharm.comrsc.orginterchim.fr

Flexibility: The PEG chain is flexible, which can help to maintain the biological activity of the conjugated molecules by providing distance and reducing steric hindrance between them. chempep.com

Reduced Immunogenicity: PEG is known to create a "stealth" effect by forming a hydration shell around the conjugate, which can reduce recognition by the immune system and decrease the likelihood of an immune response. chempep.comrsc.org

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, the PEG spacer can reduce renal clearance, leading to a longer circulation time in the body. rsc.org

Overview of this compound's Multifaceted Reactive Moieties in Scholarly Contexts

The power of this compound lies in the specific and distinct reactivity of its two terminal groups: the maleimide and the N-hydroxysuccinimide (NHS) ester. axispharm.com This dual reactivity allows for a controlled, two-step conjugation process. rsc.org

N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH2), which are found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.comiris-biotech.de The reaction, which is most efficient at a slightly alkaline pH, forms a stable amide bond. thermofisher.comiris-biotech.de Due to their positive charge at physiological pH, primary amines are typically located on the surface of proteins, making them accessible for conjugation without causing denaturation. thermofisher.com However, the NHS ester is susceptible to hydrolysis, especially at higher pH, which must be considered during experimental design. iris-biotech.de It is generally recommended to react the less stable NHS ester group first. rsc.org

Maleimide: The maleimide group exhibits high specificity for sulfhydryl groups (-SH), which are present in the amino acid cysteine. iris-biotech.de This reaction occurs readily at a neutral pH, forming a stable thioether bond. iris-biotech.de The low natural abundance of cysteine residues in many proteins allows for highly selective, site-specific modifications. nih.gov It is important to exclude thiol-containing reagents, such as dithiothreitol (B142953) (DTT), from the reaction buffer as they will compete with the target sulfhydryl group. iris-biotech.de

This combination of an amine-reactive NHS ester and a thiol-reactive maleimide makes this compound a versatile tool for creating a wide array of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. axispharm.comtargetmol.com The compound is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medkoo.comtargetmol.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C38H63N3O19 axispharm.com
Molecular Weight 865.92 g/mol axispharm.combroadpharm.com
CAS Number 2101722-60-3 axispharm.combroadpharm.com
Purity ≥95% axispharm.combroadpharm.com
Storage Conditions -20°C in a dry, inert atmosphere axispharm.com
Reactive Group 1 Maleimide (reacts with thiols) broadpharm.com
Reactive Group 2 NHS Ester (reacts with primary amines) broadpharm.com
Spacer Arm 12-unit Polyethylene Glycol (PEG) axispharm.com

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNZLSLPQXOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N3O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-92-5
Record name Mal-amido--PEG12-NHS
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Chemical Reactivity and Mechanistic Studies of Mal Amido Peg12 Nhs Ester

Maleimide-Thiol Conjugation Chemistry

The maleimide (B117702) group is highly selective for sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. biosyn.com This specificity allows for the targeted modification of biomolecules at defined sites.

Reaction Mechanism and Formation of Stable Thioether Bonds

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. creativepegworks.com The deprotonated thiolate anion acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This leads to the formation of a stable, covalent thioether bond. biosyn.com While generally stable, this thiosuccinimide linkage can be susceptible to retro-Michael reactions, particularly in the presence of other thiols like glutathione (B108866), which can lead to an exchange of the conjugated thiol. creativepegworks.com Strategies to stabilize this linkage, such as transcyclization to a six-membered ring, have been explored to prevent this reversal. creativepegworks.com

Chemoselectivity and pH Optima for Maleimide Reactivity in Aqueous Environments

The maleimide-thiol conjugation reaction exhibits high chemoselectivity and proceeds rapidly at or near neutral pH. nih.govbachem.com The optimal pH range for this reaction is typically between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to its nucleophilic thiolate form, while the maleimide ring remains stable. At pH values above 8.0, the maleimide group becomes increasingly susceptible to hydrolysis, where the ring opens to form a non-reactive maleamic acid derivative. uu.nl Conversely, at acidic pH (e.g., pH 5), the rate of the desired conjugation reaction is significantly reduced, but this condition can be used to prevent side reactions like thiazine (B8601807) formation when conjugating to N-terminal cysteines. bachem.compharmiweb.com

Table 1: pH Influence on Maleimide-Thiol Conjugation

pH RangeReactivity and StabilityKey Considerations
< 6.5 Slower reaction rate.Reduced nucleophilicity of the thiol group.
6.5 - 7.5 Optimal for conjugation. Fast reaction kinetics and good maleimide stability. nih.govbachem.com
> 7.5 Increased rate of maleimide hydrolysis.The maleimide ring opens, rendering it unreactive towards thiols. uu.nl
≥ 8.0 Potential for side reactions like thiazine rearrangement with N-terminal cysteines.Base-promoted side reactions can occur. nih.govbachem.com

N-Hydroxysuccinimide (NHS) Ester-Amine Acylation Chemistry

The NHS ester is a widely used amine-reactive functional group that facilitates the formation of stable amide bonds. nih.govnih.govchemicalbook.com This reactivity is directed towards primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues. precisepeg.com

Nucleophilic Reaction Mechanism and Amide Bond Formation

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct. precisepeg.commst.edu While NHS esters are highly reactive towards primary amines, side reactions with hydroxyl-containing amino acids can occur, particularly with a large excess of the NHS ester. nih.gov

Kinetics of N-Hydroxysuccinimide Release During Amine Coupling

The rate of the aminolysis of NHS esters is dependent on several factors, including the basicity of the amine nucleophile. mst.edu Studies have shown that the rate of reaction increases with the basicity of the amine, which is attributed to an increased concentration of the tetrahedral intermediate. mst.edu The release of the N-hydroxysuccinimide leaving group is a key step in the formation of the stable amide bond.

Investigation of pH Dependence and Competing Hydrolytic Degradation Pathways of NHS Esters

The acylation reaction with NHS esters is typically performed in aqueous buffers at a pH range of 7 to 9, with an optimal pH between 8.3 and 8.5. precisepeg.com In this pH range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic. However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. nih.govnih.govprecisepeg.com This hydrolysis reaction results in the formation of an unreactive carboxylic acid and the release of NHS, thereby reducing the efficiency of the desired amine coupling. nih.govnih.gov Research has indicated that the rate of hydrolysis can be significantly higher than the rate of aminolysis, especially at lower protein concentrations. nih.govnih.govresearchgate.net For instance, one study reported the rate of hydrolysis of a succinimide (B58015) ester to be 300-fold higher than the rate of aminolysis. researchgate.net Lowering the temperature can help to extend the half-life of the NHS ester and mitigate the effects of hydrolysis. vulcanchem.com

Table 2: pH Effects on NHS Ester-Amine Acylation

pH RangeReactivity and StabilityKey Considerations
< 7.0 Slower reaction rate.The concentration of deprotonated, nucleophilic primary amines is low.
7.0 - 9.0 Favorable for amine acylation.A balance between amine reactivity and NHS ester stability. nih.govnih.govprecisepeg.com
8.3 - 8.5 Optimal for amine coupling. Maximizes the concentration of nucleophilic amines. precisepeg.com
> 9.0 Significantly increased rate of NHS ester hydrolysis.The competing hydrolysis reaction dominates, reducing conjugation efficiency. precisepeg.com

Orthogonal Reactivity Profiles and Strategic Application of Bifunctional Moieties

The strategic utility of Mal-amido-PEG12-NHS ester in bioconjugation stems from its heterobifunctional nature, possessing two distinct reactive groups—a maleimide and an N-hydroxysuccinimide (NHS) ester. axispharm.comscbt.com These groups exhibit orthogonal reactivity, allowing for controlled, stepwise conjugation to different functional groups on biomolecules, such as proteins, peptides, and oligonucleotides. iris-biotech.dewindows.net This targeted approach is fundamental in constructing complex molecular architectures like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). nih.govtargetmol.com

The core of this orthogonality lies in the specific reactivity of each moiety. The NHS ester reacts with primary amines (-NH2), found on the N-terminus of polypeptide chains and the side chains of lysine residues, to form stable, irreversible amide bonds. precisepeg.comthermofisher.com In contrast, the maleimide group selectively reacts with sulfhydryl (thiol, -SH) groups, predominantly found on cysteine residues, through a Michael addition reaction to create a stable thioether bond. iris-biotech.debroadpharm.com The polyethylene (B3416737) glycol (PEG12) spacer that connects these two functional ends enhances the molecule's solubility in aqueous buffers and provides a flexible linker arm between the conjugated molecules. broadpharm.combroadpharm.cominterchim.fr

The reaction conditions, particularly pH, are critical for controlling the selectivity and efficiency of the conjugation process. The two reactive groups operate optimally within distinct but overlapping pH ranges. This differential reactivity allows for either a one-step or a more controlled two-step conjugation strategy. windows.net

Table 1: Reaction Specificity and Optimal Conditions for this compound Functional Groups

Functional Group Target Residue Resulting Bond Optimal pH Range Key Considerations
N-hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine, N-terminus) Amide 7.0–9.0 windows.netprecisepeg.com Susceptible to hydrolysis, which increases with pH. windows.netrsc.org Buffers must be free of extraneous primary amines. iris-biotech.de

| Maleimide | Sulfhydryls (e.g., Cysteine) | Thioether | 6.5–7.5 windows.net | More stable than NHS ester in aqueous solution but can undergo hydrolysis at pH > 7.5. windows.net Buffers must be free of thiol-containing reagents like DTT. iris-biotech.de |

In a typical two-step conjugation protocol, the less stable NHS ester is reacted first with an amine-containing molecule. windows.netrsc.org This is often done at a pH of 7.2-7.5 to balance the reactivity of the NHS ester with its rate of hydrolysis. windows.net Following the reaction, any excess, unreacted crosslinker is removed through methods like dialysis or desalting. The resulting maleimide-activated molecule is then introduced to a second, sulfhydryl-containing molecule to complete the crosslinking process. windows.net This sequential approach prevents undesirable self-conjugation or polymerization. rsc.org

Research into the kinetics of these reactions provides a deeper understanding of their application. The stability of the NHS ester is highly dependent on pH; its half-life in aqueous solution is approximately 4-5 hours at pH 7, but this drops to 1 hour at pH 8 and only 10 minutes at pH 8.6. rsc.org This underscores the importance of carefully controlling the pH to maximize conjugation efficiency while minimizing hydrolytic side reactions.

Furthermore, studies have shown that the position of the target amino acid within a protein can influence its reactivity. For instance, the reactivity of a cysteine residue with a maleimide can decrease in the order of N-terminal > in-chain > C-terminal Cys. nih.gov This is attributed to the modulation of the sulfhydryl pKa by nearby charged groups. This phenomenon can be exploited to achieve greater site-selectivity during conjugation by adjusting the pH and salt concentration. nih.gov Conversely, differences in the reactivity of various lysine residues towards an NHS ester are generally more modest, making site-selective lysine modification with NHS esters more challenging. nih.gov

The strategic application of this compound is prevalent in fields requiring the precise linkage of two different molecules. In the development of ADCs, it can be used to link a monoclonal antibody to a cytotoxic drug. nih.govrsc.org It is also integral to the synthesis of PROTACs, where it serves as the linker to connect a target protein-binding ligand to an E3 ubiquitin ligase recruiter. targetmol.com The defined length of the PEG12 spacer is crucial in such applications, as it ensures an optimal distance between the two bound entities to facilitate the desired biological action.

Table 2: Summary of Research Findings on Bifunctional Reactivity

Finding Implication for Strategic Application Source(s)
NHS esters are less stable than maleimides in aqueous solution. In two-step conjugations, the amine-reactive NHS ester should generally be reacted first. windows.netrsc.org
NHS ester hydrolysis rate increases significantly with pH. Reactions should be performed at the lowest pH that allows for efficient amine acylation (typically pH 7.0-8.0) to maximize yield. precisepeg.comrsc.org
Cysteine reactivity with maleimides is position-dependent (N-terminal > in-chain > C-terminal). Site-selective modification of proteins at N-terminal cysteine residues is achievable by controlling reaction conditions. nih.gov
Lysine reactivity with NHS esters shows modest positional differences. Achieving highly site-selective modification of specific lysine residues using NHS esters is difficult. nih.gov

Advanced Bioconjugation Methodologies Utilizing Mal Amido Peg12 Nhs Ester

Sequential and Simultaneous Conjugation Protocols for Complex Biomolecules

The distinct reactivity profiles of the maleimide (B117702) and NHS ester functional groups allow for both sequential and simultaneous conjugation pathways, which can be adapted based on the specific biomolecules and desired final architecture. windows.net

A common and controlled method for creating complex bioconjugates, such as antibody-enzyme conjugates, is a two-step, amine-first sequential protocol. windows.net This strategy involves the initial reaction of the NHS ester with a primary amine on the first biomolecule, followed by the conjugation of a second, thiol-containing molecule to the maleimide group.

The process begins by reacting the amine-bearing protein or peptide with a molar excess of Mal-amido-PEG12-NHS ester. windows.net The NHS ester forms a stable amide bond with primary amines, such as those on the side chains of lysine (B10760008) residues or the N-terminus of a protein, at a pH range of 7 to 9. windows.netprecisepeg.com To optimize this reaction while minimizing hydrolysis of the NHS ester, a pH of 8.3-8.5 is often considered ideal. precisepeg.comlumiprobe.comlumiprobe.com The reaction is typically performed in non-amine buffers like phosphate, borate (B1201080), or carbonate-bicarbonate for 30 minutes to 4 hours, either at room temperature or 4°C. windows.netthermofisher.com

Following this initial conjugation step, any non-reacted crosslinker must be removed to prevent undesired crosslinking in the subsequent step. This purification is typically achieved through desalting columns or dialysis. windows.net The resulting maleimide-activated biomolecule is then introduced to a sulfhydryl-containing molecule. The maleimide group reacts specifically with the thiol group at a pH range of 6.5 to 7.5, forming a stable thioether bond. windows.netnanocs.net This second reaction is generally incubated for 30 minutes at room temperature or for 2 hours at 4°C to yield the final conjugate. windows.net

Table 1: Key Parameters for Amine-First Sequential Conjugation

ParameterStep 1: NHS Ester-Amine ReactionStep 2: Maleimide-Thiol Reaction
Target Functional GroupPrimary Amines (Lysine, N-terminus)Sulfhydryls (Cysteine)
Optimal pH Range7.0–9.0 (ideal 8.3–8.5) windows.netlumiprobe.comlumiprobe.com6.5–7.5 windows.netnanocs.net
Recommended BuffersPhosphate, Borate, Carbonate (amine-free) windows.netwindows.netPhosphate-buffered saline (PBS) or similar windows.net
Reaction Time30 min - 4 hours windows.netlumiprobe.com30 min - 2 hours windows.net
Reaction Temperature4°C to Room Temperature windows.netlumiprobe.com4°C to Room Temperature windows.net
Purification MethodDesalting or Dialysis windows.netGel filtration or Chromatography windows.net

While sequential conjugation offers a high degree of control, it is also possible to perform a one-pot, simultaneous reaction with this compound. This approach is viable when the goal is to link an amine-containing molecule and a thiol-containing molecule in a single step. The primary challenge in this strategy is identifying a pH that accommodates the different optimal ranges for NHS ester and maleimide reactivity. windows.net

The NHS ester is prone to rapid hydrolysis at high pH, while the maleimide group's specificity for thiols can be compromised above pH 7.5, where it can also react with amines or hydrolyze. windows.net Therefore, a compromise pH is necessary. Research indicates that performing the conjugation at a pH of 7.2-7.5 provides a suitable environment where both the amine-targeted and sulfhydryl-targeted reactions can proceed concurrently. windows.net In this scenario, all components—the amine-containing molecule, the thiol-containing molecule, and the this compound—are combined in a single reaction vessel. Careful control of stoichiometry is crucial to maximize the formation of the desired A-to-B conjugate and minimize the creation of homodimers or other undesired products.

Primary Amine-First Reaction Strategies for Protein and Peptide Functionalization

Site-Selective Biomolecule Functionalization and Labeling Techniques

The dual-reactive nature of this compound is instrumental for site-selective modification, allowing researchers to target specific amino acid residues with high precision.

The maleimide group is highly specific for sulfhydryl groups, making it an excellent tool for targeting cysteine residues in proteins and peptides. biochempeg.com Cysteine is a relatively rare amino acid, and its strategic placement—either naturally occurring or introduced via protein engineering—allows for a high degree of site-specificity in conjugation that is often not possible when targeting more abundant residues like lysine. medchemexpress.eu

The reaction between a maleimide and a thiol proceeds optimally in a pH range of 6.5 to 7.5. windows.net Within this window, the thiol group exists in its nucleophilic thiolate anion form, which readily attacks the double bond of the maleimide ring to form a stable, covalent thioether linkage. biochempeg.combiochempeg.com It is critical to ensure that the target cysteine residues are in a reduced, free-thiol state. If the cysteines are involved in disulfide bonds, a reducing agent must be used prior to conjugation, followed by its removal to prevent interference with the maleimide group. windows.net

The NHS ester moiety of the crosslinker is designed to react with primary amines (-NH2). broadpharm.com In proteins and peptides, these groups are primarily found at the N-terminal alpha-amino group and the epsilon-amino group of lysine side chains. precisepeg.comthermofisher.com

The efficiency of this acylation reaction is highly pH-dependent. lumiprobe.comwindows.net At a pH below 7, the amino groups are largely protonated (-NH3+), rendering them non-nucleophilic and unreactive. lumiprobe.com As the pH increases into the 7.2 to 9.0 range, the amines become deprotonated and readily attack the ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. windows.netthermofisher.com The optimal pH for this reaction is generally considered to be between 8.3 and 8.5, which balances reaction efficiency with the competing hydrolysis of the NHS ester itself—a reaction that also accelerates at higher pH. thermofisher.comwindows.netatto-tec.com By carefully controlling the pH and the molar ratio of the crosslinker to the protein, a degree of control over the extent of labeling can be achieved. For instance, N-terminal labeling can sometimes be favored over lysine labeling by conducting the reaction at a slightly lower pH (around 7), exploiting the lower pKa of the N-terminal alpha-amino group compared to the epsilon-amino group of lysines. interchim.fr

Table 2: Comparison of Maleimide and NHS Ester Reactive Ends

FeatureMaleimide GroupNHS Ester Group
Target ResidueCysteine (Sulfhydryl) biochempeg.comLysine, N-terminus (Primary Amine) precisepeg.com
Optimal pH6.5–7.5 windows.net8.3–8.5 lumiprobe.comwindows.net
Bond FormedThioether nanocs.netAmide precisepeg.com
Key ConsiderationRequires reduced thiols; stable up to pH 7.5 windows.netCompetes with hydrolysis, which increases with pH thermofisher.com

Targeted Cysteine Residue Modification via Maleimide Chemistry

Integration into Sophisticated Biomolecular Architectures

The ability to selectively and covalently link different molecular entities makes this compound a critical tool in the construction of complex, functional biomolecular systems. Its defined structure and dual reactivity are leveraged in a variety of advanced applications, including the development of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles. axispharm.comaxispharm.com

In the field of targeted therapeutics, this crosslinker is used to synthesize ADCs. axispharm.com An antibody's numerous lysine residues can be reacted with the NHS ester end of the linker. After purification, a thiol-containing cytotoxic drug can be attached to the maleimide group. thermofisher.com This creates a targeted delivery system where the antibody guides the potent drug specifically to cancer cells. The PEG12 spacer in this architecture plays a crucial role by enhancing the solubility and potentially reducing the immunogenicity of the final conjugate. issuu.com

Beyond ADCs, the linker facilitates the creation of other sophisticated architectures. For example, it can be used to conjugate enzymes to antibodies for diagnostic assays or to link different proteins or peptides together to create novel bifunctional molecules. windows.net Furthermore, this compound is employed in materials science to functionalize surfaces and nanoparticles. axispharm.comgoogle.com A surface or nanoparticle with primary amines can be reacted with the NHS ester, leaving a surface decorated with maleimide groups. These maleimide-functionalized surfaces can then be used to immobilize cysteine-containing peptides or proteins for applications in biosensors, diagnostics, and targeted drug delivery systems. axispharm.comgoogle.com

Design and Synthesis of Multimeric Peptide Inhibitor Scaffolds

A powerful application of this compound is in the rational design and synthesis of multimeric peptide inhibitors. The ability to present multiple copies of a peptide ligand can dramatically enhance its avidity for a target, a principle that is particularly effective in inhibiting viral entry and other biological processes mediated by multimeric protein complexes.

A notable example is the development of D-peptide inhibitors of HIV-1 entry. These inhibitors target the gp41 N-trimer, a transient structure crucial for viral fusion with host cells. To improve the potency of these inhibitors, a scaffold-based strategy was employed to create trimeric versions of the inhibitory peptide. This approach, however, presented challenges in terms of synthesis and yield. broadpharm.com

A more streamlined and efficient method involves the use of a heterotetrameric scaffold designed for modular assembly. This scaffold contains three arms functionalized with NHS esters for conjugation to an amine-containing peptide and a fourth, longer arm equipped with a maleimide group. This orthogonal reactivity allows for the sequential and controlled attachment of different molecular entities. In a specific application, a derivative of the PIE12 D-peptide (PIE12-PEG4-NH2) was first conjugated to a Maleimide-PEG24-triNHS ester scaffold. The unreacted maleimide group on the scaffold was then used to attach other moieties, such as cholesterol, to enhance membrane localization. broadpharm.com

In a related synthetic strategy to vary the length of the fourth arm, an intermediate was formed by reacting a peptide with a tri-NHS ester scaffold, followed by the addition of D-Cysteine to introduce a free thiol group. This thiol-containing intermediate was then specifically reacted with this compound to append the PEG12 linker, demonstrating the modularity of this system. The final step involved the attachment of a membrane-localizing group like cholesterol to the newly introduced reactive site. broadpharm.com This modular design, facilitated by the distinct reactivities of the NHS ester and maleimide groups, allows for the systematic optimization of inhibitor potency by varying the linker length and appended functional groups. broadpharm.com

Component Functional Group Reacts With Purpose in Scaffold Synthesis
Peptide (e.g., PIE12)Amine (-NH2)NHS esterForms the core inhibitory unit of the multimer.
ScaffoldNHS esterAmine (-NH2)Covalently attaches multiple peptide units.
This compoundNHS ester / MaleimideAmine (-NH2) / Thiol (-SH)Introduces a PEG linker with an orthogonal reactive group for further functionalization.
Thiol-containing moleculeThiol (-SH)MaleimideEnables the attachment of additional functional moieties like lipids or imaging agents.

Development of Modular Bioconjugation Platforms for Diverse Research Applications

The distinct and orthogonal reactivity of this compound makes it a cornerstone in the development of modular bioconjugation platforms for a wide array of research applications, extending beyond peptide inhibitors to areas such as targeted drug delivery, diagnostics, and the functionalization of material surfaces. axispharm.comnih.gov The core principle of these platforms is the ability to "click" together different molecular components in a controlled and stepwise manner.

In the realm of targeted therapeutics, this linker is instrumental in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). purepeg.commedkoo.commedchemexpress.com For ADCs, an antibody (which provides targeting specificity) can be linked to a potent cytotoxic drug. The NHS ester end of this compound can react with lysine residues on the antibody, while the maleimide end can be conjugated to a thiol-containing drug or a drug-linker intermediate. The PEG12 spacer enhances the solubility and pharmacokinetic properties of the final ADC. Similarly, in PROTAC technology, this linker can connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's own protein degradation machinery to eliminate the target protein. purepeg.commedkoo.commedchemexpress.com

The modularity afforded by this linker also facilitates the creation of sophisticated diagnostic agents. For instance, a targeting moiety, such as a peptide or antibody fragment, can be attached to one end of the linker, while an imaging agent, like a fluorescent dye or a chelator for a radionuclide, is attached to the other. This allows for the targeted delivery of the imaging agent to specific cells or tissues, enhancing diagnostic sensitivity and specificity.

Furthermore, this compound is employed in the functionalization of surfaces, such as nanoparticles or sensor chips. axispharm.comnih.gov A surface can be derivatized with molecules presenting either amine or thiol groups. The corresponding reactive end of the linker can then be used for covalent attachment, leaving the other end free to capture a specific protein or other biomolecule of interest from a complex mixture. This is invaluable for applications in proteomics, diagnostics, and material science. axispharm.combroadpharm.com The ability to create these well-defined bioconjugates with high efficiency and control is a direct result of the heterobifunctional nature of linkers like this compound. cd-bioparticles.netaxispharm.com

Compound/Platform Reactive Groups Key Features Primary Applications
This compound Maleimide, NHS EsterHeterobifunctional, PEG12 spacer for solubility and flexibility.ADCs, PROTACs, Peptide Scaffolds, Surface Functionalization.
Homobifunctional NHS Ester (e.g., DSS) NHS Ester, NHS EsterIdentical reactive groups, crosslinks amine-containing molecules.Protein cross-linking, fixing protein interactions.
Homobifunctional Maleimide Maleimide, MaleimideIdentical reactive groups, crosslinks thiol-containing molecules.Cross-linking cysteine residues, creating stable thioether bonds.
DBCO-PEG12-NHS Ester DBCO, NHS EsterCopper-free click chemistry (DBCO) and amine reactivity (NHS).Site-specific labeling, bioconjugation with azide-modified molecules.

Applications of Mal Amido Peg12 Nhs Ester in Modern Drug Delivery Research

Advancements in Antibody-Drug Conjugate (ADC) Development

Impact of Linker Design on Conjugate Stability and Targeted Release Mechanisms

The design of the linker in an ADC is a crucial determinant of its success. A well-designed linker must ensure the stability of the conjugate in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Polyethylene (B3416737) glycol (PEG) linkers, such as the PEG12 spacer in Mal-amido-PEG12-NHS ester, are widely used to enhance the stability and water solubility of ADCs. This increased hydrophilicity can help prevent aggregation and reduce non-specific uptake by tissues, thereby improving the pharmacokinetic profile of the ADC. wuxiapptec.com

The length of the PEG spacer can also influence the stability of the conjugate. Longer PEG chains can provide steric shielding, protecting the payload from enzymatic degradation in the bloodstream. rsc.org Furthermore, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release. While this compound itself forms a stable, non-cleavable linkage, its components can be integrated into larger, more complex linker systems that include cleavable motifs. These motifs are designed to be selectively cleaved within the target tumor cell environment, for instance, by lysosomal enzymes or the acidic intracellular pH, ensuring that the cytotoxic drug is released only where it is needed. wuxiapptec.com

Methodologies for Constructing Homogeneous ADCs Utilizing Site-Specific Conjugation

Traditional methods of conjugating drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. nih.gov This heterogeneity can lead to inconsistent efficacy and safety profiles. nih.gov Site-specific conjugation techniques aim to produce homogeneous ADCs with a precisely controlled DAR and defined attachment points, leading to improved therapeutic properties. nih.govmdpi.com

This compound is well-suited for site-specific conjugation strategies. The maleimide (B117702) group can be used to target engineered cysteine residues or other thiol-containing sites introduced into the antibody structure. rsc.org This allows for precise control over the location of payload attachment. Similarly, the NHS ester can react with specific primary amines, although achieving site-selectivity with lysine (B10760008) residues can be more challenging due to their abundance on the antibody surface. precisepeg.com However, techniques such as engineering the antibody to contain a single reactive lysine or using enzymatic methods can overcome this. For example, microbial transglutaminase (MTGase) can be used to selectively attach an amine-containing linker to a specific glutamine residue on the antibody. nih.govtandfonline.com

The development of branched linkers has enabled the creation of homogeneous ADCs with higher DARs (e.g., DAR 6) from a limited number of conjugation sites. nih.gov Research has shown that the length of these branched linkers is critical, with longer linkers sometimes leading to greater cytotoxic activity, possibly due to reduced steric hindrance for enzymatic cleavage of the payload. nih.gov

Rational Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. jenkemusa.comprecisepeg.com A PROTAC consists of two active ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. jenkemusa.com This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. acs.org this compound is frequently used as a PEG-based linker in the synthesis of PROTAC molecules. targetmol.commedkoo.commedchemexpress.comtargetmol.com

Strategic Optimization of Linker Length, Conformation, and Attachment Points in PROTAC Efficacy

The linker in a PROTAC is far more than a simple spacer; its properties critically influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation efficiency. precisepeg.comresearchgate.net The length, flexibility, and attachment points of the linker must be carefully optimized for each specific target and E3 ligase pair. precisepeg.comexplorationpub.com

The length of the PEG linker, such as the 12-unit chain in this compound, is a key parameter. While longer linkers can sometimes lead to higher degradation efficiency, the optimal length is target-dependent. explorationpub.com For some targets, shorter linkers are more effective. explorationpub.com The flexibility of the PEG chain allows the PROTAC to adopt different conformations, which can be beneficial for forming a stable ternary complex. nih.gov Computational modeling and structural biology are increasingly used to rationally design linkers with optimal geometry. nih.gov

The Influence of PEG Spacers on PROTAC Solubility and Target Degradation Efficiency

A significant challenge in PROTAC development is their often high molecular weight and hydrophobicity, which can lead to poor solubility and cell permeability. nih.gov PEG spacers, like the one in this compound, are widely incorporated into PROTAC linkers to address this issue. precisepeg.combiochempeg.com The hydrophilic nature of the PEG chain enhances the water solubility of the PROTAC molecule, which can improve its pharmacokinetic properties and bioavailability. jenkemusa.comprecisepeg.com

Improved solubility can directly impact target degradation efficiency by ensuring that the PROTAC remains in solution and is available to engage with the target protein and E3 ligase. vulcanchem.com Furthermore, PEG linkers can exhibit "chameleonic" properties, adopting more compact, less polar conformations in the hydrophobic environment of the cell membrane, which can aid in cell permeability. nih.govsemanticscholar.org This ability to adapt to different environments is a key advantage of using flexible PEG linkers in PROTAC design. nih.gov Research has shown that the introduction of a PEG linker can lead to PROTACs with improved cell permeability compared to those with simple alkyl linkers. semanticscholar.org

Development of Advanced Targeted Delivery Systems

Beyond ADCs and PROTACs, this compound is a valuable tool for constructing a variety of other advanced targeted delivery systems. smolecule.com Its ability to conjugate different types of molecules makes it suitable for creating sophisticated nanomedicines and other targeted therapies. axispharm.com

The principles of using this linker in ADCs and PROTACs can be extended to other systems where a targeting moiety needs to be linked to a therapeutic agent. For example, it can be used to attach drugs to nanoparticles, peptides, or other targeting ligands. axispharm.com The PEG12 spacer provides the necessary solubility and biocompatibility for these conjugates, while the maleimide and NHS ester groups offer reliable and specific conjugation chemistry. axispharm.com This versatility allows researchers to design and synthesize novel delivery systems tailored to specific diseases and biological targets. For instance, folate has been conjugated to PROTACs via a cleavable linker to facilitate targeted delivery to cancer cells that overexpress the folate receptor. nih.gov

Interactive Data Table: Properties and Applications of this compound

PropertyDescriptionReference
Chemical Structure Heterobifunctional linker with a maleimide group, a 12-unit PEG spacer, and an NHS ester. axispharm.combroadpharm.com
Maleimide Reactivity Reacts specifically with thiol groups (-SH) to form stable covalent bonds. axispharm.combroadpharm.com
NHS Ester Reactivity Reacts with primary amines (-NH2) to form stable amide bonds. axispharm.combroadpharm.com
PEG12 Spacer Function Enhances aqueous solubility, increases flexibility, and can improve pharmacokinetic properties. axispharm.comjenkemusa.comprecisepeg.com
Primary Applications Synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). targetmol.com

Interactive Data Table: Impact of PEG Linkers in Drug Conjugates

ApplicationKey Impact of PEG LinkerResearch FindingReference
ADCs Improved Stability & SolubilityPEG linkers enhance water solubility, prolong half-life, and can reduce immunogenicity.
ADCs HomogeneitySite-specific conjugation using PEG linkers allows for the creation of homogeneous ADCs with defined DARs. nih.govmdpi.com
PROTACs Enhanced Solubility & PermeabilityPEG spacers increase water solubility and can improve cell permeability, sometimes through "chameleonic" behavior. jenkemusa.comprecisepeg.comnih.gov
PROTACs Optimized DegradationLinker length and flexibility are critical for forming a stable ternary complex and achieving efficient target degradation. precisepeg.comexplorationpub.com

Augmentation of Conjugated Therapeutic Solubility and Reduction of Immunogenic Responses

Augmentation of Therapeutic Solubility

Many potent therapeutic molecules, including certain cytotoxic agents used in antibody-drug conjugates (ADCs) and various peptides, are inherently hydrophobic. adcreview.comnih.gov This poor water solubility can lead to challenges in formulation, manufacturing, and administration, and can cause the therapeutic to aggregate in aqueous physiological environments, which can diminish efficacy and introduce safety concerns. nih.gov

Studies comparing linkers with different backbone chemistries have demonstrated the superior performance of hydrophilic PEG-based linkers over more hydrophobic alkyl-based linkers in terms of the resulting conjugate's solubility and behavior in biological systems. oup.com The modular nature of PEG linkers allows for the systematic improvement of solubility; for instance, highly lipophilic (and thus poorly soluble) Toll-like receptor 7/8 agonists have been successfully rendered water-soluble through conjugation with PEG-based linkers, showcasing the linker's role in overcoming solubility challenges. rsc.org

Interactive Table 1: Comparative Properties of Linker Backbones in Bioconjugation This table provides a conceptual comparison based on general research findings.

FeatureHydrophobic Linker (e.g., Alkyl-based)Hydrophilic Linker (e.g., PEG-based)Rationale & Research Findings
Solubility LowHighThe C-O backbone of PEG is more polar than the C-C backbone of alkyl chains, leading to greater hydrophilicity and improved solubility of the final conjugate in aqueous media. oup.com
Aggregation Tendency HighLowBy increasing the hydrophilicity of the overall conjugate, PEG linkers help prevent the aggregation often caused by hydrophobic drug payloads. nih.gov
Pharmacokinetics (PK) Can lead to rapid clearance and potential for non-specific binding.Often results in improved PK profiles, including longer circulation half-life and reduced clearance rates. adcreview.comresearchgate.net
Conformational Flexibility Relatively RigidHighThe PEG backbone is highly flexible, which can be advantageous for optimizing the spatial orientation between the conjugated molecules. interchim.fr

Reduction of Immunogenic Responses

A significant hurdle for many protein- and peptide-based therapeutics is their potential to be recognized as foreign by the host's immune system, leading to the generation of anti-drug antibodies (ADAs). researchgate.netnih.gov This immunogenic response can neutralize the therapeutic, accelerate its clearance from the body, and cause adverse effects. nih.govcreativepegworks.com

The process of attaching PEG chains, known as PEGylation, is a clinically validated method for reducing the immunogenicity of therapeutic proteins. researchgate.netnih.govfrontiersin.org The PEG12 spacer in this compound contributes to this "stealth" effect. axispharm.com The highly hydrated and mobile PEG chain creates a steric shield on the surface of the conjugated therapeutic. nih.govcreativepegworks.com This physical barrier masks the antigenic epitopes of the protein from recognition by immune cells and antibodies, thereby reducing or preventing an immune response. researchgate.netcreativepegworks.comoup.com The first PEGylated drugs approved by the FDA, such as PEG-asparaginase (Oncaspar®), were developed to solve the problem of immunogenicity associated with the native enzyme. nih.govfrontiersin.orgfrontiersin.org

Interactive Table 2: Research Findings on the Effect of PEGylation on Therapeutic Proteins This table summarizes representative findings from studies on PEGylated proteins, illustrating the principles relevant to conjugates made with this compound.

Therapeutic ProteinKey Finding from PEGylation StudyImpact on Immunogenicity & PharmacokineticsSource
Asparaginase Conjugation with PEG shields antigenic epitopes.Effectively reduces immunogenicity and prolongs plasma retention time, allowing for sustained enzymatic activity and use in patients hypersensitive to the native form. frontiersin.orgfrontiersin.org
Adenosine Deaminase (ADA) PEGylation of bovine ADA was one of the first demonstrations of the technology.Prolonged the circulating half-life and significantly reduced the immunogenicity of the foreign protein, leading to the first FDA-approved PEGylated therapeutic (Adagen®). nih.govcreativepegworks.com
Interferon-α (IFNα) PEG modification alters pharmacokinetic properties, leading to more sustained plasma concentrations.Reduces renal clearance and allows for less frequent administration while maintaining therapeutic levels, which can improve clinical effectiveness. researchgate.net
Staphylokinase (Sak) Site-specific PEGylation was performed to mask an immunodominant region.PEGylation can reduce the immunogenicity of the protein, though the effect is dependent on the site of attachment. It also significantly increases serum half-life. oup.com

Applications in Chemical Biology and Molecular Probe Development

Design and Implementation of Reactivity-Based Chemoproteomic Probes

Chemoproteomics employs chemical probes to understand protein function and interaction on a global scale within native biological systems. The NHS ester component of Mal-amido-PEG12-NHS ester is particularly relevant in the design of reactivity-based probes for identifying functional sites on proteins.

Methodologies for Mapping Proteome-Wide Ligandable Hotspots

A primary challenge in drug discovery is identifying "ligandable hotspots"—sites on proteins that can bind to small molecules—across the entire proteome, as a vast portion is considered "undruggable." Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactivity-based probes to map these functional hotspots in complex proteomes.

N-hydroxysuccinimide esters have been established as versatile reactivity-based probes for this purpose. In a key methodology, an alkyne-functionalized NHS-ester probe is used to survey the reactivity of a wide array of nucleophilic amino acid residues. While the NHS ester is known to preferentially react with the primary amines of lysine (B10760008) residues, research has shown it also labels serines, threonines, and tyrosines. This broad reactivity allows for the mapping of diverse ligandable sites, including active sites, allosteric sites, and sites of post-translational modification.

One significant study using an NHS-ester-alkyne probe in a mouse liver proteome identified over 3,000 unique probe-modified peptides. This demonstrates the power of NHS ester-based probes in creating a comprehensive map of accessible and reactive nucleophilic amino acids on a proteome-wide scale.

Distribution of Amino Acid Residues Labeled by an NHS-Ester-Alkyne Probe in Mouse Liver Proteome

Amino Acid ResiduePercentage of Total Modified PeptidesPrimary Target Moiety
Lysine~50%Primary Amine (-NH2)
Serine~17-18%Hydroxyl (-OH)
Threonine~17-18%Hydroxyl (-OH)
TyrosineMinorPhenolic Hydroxyl
ArginineMinorGuanidinium Group
CysteineMinorSulfhydryl (-SH)

Fragment-Based Ligand Discovery for Covalent Modifiers of Biological Targets

Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy for identifying starting points for drug development, especially for challenging targets. This approach can be synergistically combined with covalent targeting, where small, reactive fragments are used to form a permanent bond with a target protein. This covalent linkage can stabilize otherwise weak fragment-protein interactions, facilitating hit identification.

The NHS ester functional group serves as an effective reactive handle, or "warhead," on such fragments. Research has shown that libraries of NHS ester-containing fragments can be screened to identify selective covalent probes for specific proteins. This approach moves beyond simply mapping reactivity to actively discovering selective ligands. For instance, competitive ABPP experiments have demonstrated that certain NHS-ester fragments can be made to selectively target specific lysine hotspots on proteins such as dihydropyrimidine (B8664642) dehydrogenase (DPYD), aldehyde dehydrogenase 2 (ALDH2), and glutathione (B108866) S-transferase theta 1 (GSTT1), even within a complex proteome. This success highlights the potential of using NHS esters as a chemical scaffold for the discovery of novel covalent modifiers against specific therapeutic targets.

Application of NHS-Ester Fragments in Covalent Ligand Discovery

ConceptDescriptionExample Targets
Fragment-Based Approach Screening of small, low-complexity molecules ("fragments") to identify binders to a biological target.Enzymes, Protein-Protein Interfaces
Covalent Modification Fragments equipped with a reactive electrophile (e.g., NHS ester) form a stable, covalent bond with a nucleophilic residue on the target protein.Lysine, Cysteine, Serine
Selective Ligand Discovery Competitive screening identifies fragments that selectively label specific proteins in a complex mixture.DPYD, ALDH2, GSTT1

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Applications in Materials Science and Surface Engineering

Strategic Surface Modification of Nanoparticulate Systems

Mal-amido-PEG12-NHS ester and its analogs are instrumental in the surface functionalization of nanoparticles, transforming them into highly specific and effective platforms for research and therapeutic applications. polysciences.com The process typically involves a two-step conjugation strategy that leverages the linker's heterobifunctional nature.

First, the NHS ester terminus of the linker is reacted with primary amine groups present on the surface of a nanoparticle. rsc.org Many types of nanoparticles, such as those made from silica (B1680970) or those functionalized with amine-containing silanes like 3-(ethoxydimethylsilyl)propylamine, can be activated in this manner. rsc.orgrsc.org This initial reaction covalently attaches the linker to the nanoparticle, creating a surface decorated with reactive maleimide (B117702) groups and sheathed in a hydrophilic PEG layer. rsc.org

Second, a thiol-containing biomolecule, such as a cysteine-terminated peptide or a thiolated antibody, is introduced. rsc.org The maleimide groups on the nanoparticle surface react specifically with the thiol groups of the biomolecule at a physiological pH (typically 6.5-7.5) to form a stable covalent bond. nanocs.netresearchgate.net This method allows for the precise, oriented attachment of targeting ligands, imaging agents, or therapeutic molecules to the nanoparticle. rsc.org

A notable application involves the functionalization of gold nanorods (GNRs) for targeted photothermal therapy. In a patented approach, thiolated chitosan (B1678972) is first used to coat the GNRs. google.com The this compound is then used to link a targeting peptide, specifically the [CphgisoDGRG] peptide which targets integrin receptors often overexpressed on tumor cells, to the chitosan-coated GNRs. google.com The NHS ester reacts with amine groups on the chitosan, and the maleimide end reacts with a cysteine residue on the peptide, creating a targeted nanostructure for bladder cancer therapy. google.com

Research on porous silicon nanoparticles (PSiNPs) for siRNA delivery further illustrates this strategy. Scientists first functionalized the PSiNPs with amine groups and then reacted them with NHS-PEG-maleimide linkers. Subsequently, a cysteine-terminated rabies virus glycoprotein (B1211001) (RVG) peptide was conjugated to the maleimide groups for targeted delivery. rsc.org The PEG linker serves the dual purpose of reducing non-specific protein adsorption and enabling efficient binding to target receptors. rsc.org

Table 1: Research Findings on Porous Silicon Nanoparticle (PSiNP) Modification Using a Maleimide-PEG-NHS Linker Strategy rsc.org
Nanoparticle TypeSurface Modification StepResulting Property ChangePurpose of Modification
Porous Silicon Nanoparticles (PSiNPs)Functionalization with primary aminesAmine-terminated surface createdProvide reactive sites for NHS ester conjugation
Amine-PSiNPsConjugation with NHS-PEG5k-maleimideHydrodynamic diameter increases to ~184 nm; surface becomes thiol-reactiveIntroduce anti-fouling PEG layer and maleimide groups for peptide attachment
Maleimide-PEG-PSiNPsGrafting of RVG targeting peptideTargeting peptide covalently bound to surfaceEnable specific recognition and uptake by cells expressing the target receptor

Engineering of Biomaterials and Polymeric Scaffolds for Research Purposes

The unique properties of this compound are leveraged to build and modify biomaterials from the ground up, creating functional coatings and advanced hydrogel networks for biological research.

The creation of biocompatible, non-fouling surfaces is critical for medical implants, biosensors, and cell culture substrates. creativepegworks.com this compound is an ideal reagent for this purpose. A substrate material containing primary amine groups on its surface can be readily coated with PEG chains by reaction with the linker's NHS ester. This process, often called PEGylation, grafts a dense layer of hydrophilic PEG12 chains onto the surface.

This PEG layer creates a steric barrier that effectively resists the non-specific adsorption of proteins and the adhesion of cells. creativepegworks.com This "stealth" property is highly desirable for improving the in-vivo performance of medical devices by reducing the foreign body response. science.gov The maleimide group at the terminus of the grafted PEG chain can be left unreacted to simply present a neutral, protein-repellent surface. Alternatively, it can be used as a reactive handle for the subsequent, specific immobilization of bioactive molecules, such as growth factors or cell-adhesion peptides, to create a bifunctional surface that both resists general fouling and promotes a specific biological interaction. rsc.org For example, amine-bearing polymer brushes can be functionalized with maleimide-NHS esters to introduce maleimide moieties, which are then used to couple cysteine-terminated antimicrobial peptides, creating a surface that is both protein-resistant and bactericidal. rsc.org

Hydrogels are water-swollen polymer networks that mimic the extracellular matrix (ECM), making them excellent platforms for 3D cell culture and tissue engineering. nih.gov Maleimide-functionalized linkers are central to the fabrication of advanced, bioactive hydrogels through Michael-type addition chemistry. nih.govnih.gov

In a common approach, multi-arm PEGs functionalized with maleimide groups (e.g., 4-arm PEG-Maleimide) are used as the structural backbone of the hydrogel. nih.gov These are crosslinked by adding dithiol-containing molecules, such as dithiothreitol (B142953) (DTT) or, more strategically, peptides containing two cysteine residues. nih.govnih.gov The reaction between the maleimide and thiol groups is rapid, occurs under physiologically mild conditions (neutral pH, room temperature), and does not require cytotoxic initiators like UV light, making it ideal for encapsulating living cells (in situ gelation). nih.govnih.gov

The physical and biological properties of these hydrogels can be precisely tailored. Research has shown that the mechanical stiffness (e.g., Young's Modulus or storage modulus, G') of the hydrogel can be controlled by varying the weight percentage of the PEG-Maleimide polymer or the stoichiometry of the reactive groups. nih.govmdpi.com For instance, increasing the polymer concentration leads to a stiffer gel. nih.gov Furthermore, by using a protease-cleavable peptide as the dithiol crosslinker, researchers can design hydrogels that are degradable by cells, allowing encapsulated cells to remodel their microenvironment. Cell-adhesion peptides like RGD can be incorporated by first reacting a mono-thiol version of the peptide (e.g., GRGDSPC) with a portion of the maleimide groups on the multi-arm PEG before adding the dithiol crosslinker to form the gel network. nih.gov This creates a 3D environment with tunable stiffness and specific cell-adhesive cues, essential for advanced biological research into cell behavior and tissue regeneration. nih.govresearchgate.net

Table 2: Research Findings on the Mechanical Properties of Maleimide-Crosslinked PEG Hydrogels nih.govmdpi.com
Hydrogel SystemVariable ParameterMeasured PropertyObserved TrendImplication for Research
4-arm PEG-Maleimide + Dithiol CrosslinkerPEG Polymer Weight %Young's Modulus (kPa)Modulus increases linearly with polymer weight % (e.g., from ~5 kPa at 4% to ~35 kPa at 7.5%)Allows tuning of substrate stiffness to match that of native tissues for cell studies
Hyaluronic Acid-Maleimide + 4-arm PEG-ThiolDegree of Maleimide Substitution on HAStorage Modulus (G') (Pa)G' increases with higher maleimide substitution (e.g., from ~200 Pa at 10% to ~1200 Pa at 30%)Provides control over gel firmness and strength for applications like dermal fillers
Hyaluronic Acid-Maleimide + 4-arm PEG-ThiolDegree of Maleimide Substitution on HAEnzymatic Degradation RateDegradation rate decreases as maleimide substitution increasesEnables tuning of the biomaterial's persistence and resorption time in a biological environment

Methodological Considerations and Optimization Strategies for Research with Mal Amido Peg12 Nhs Ester

Critical Evaluation of Solvent Systems and Their Influence on Reaction Efficiency and Hydrolysis Rates

The choice of solvent is a critical factor that significantly impacts both the efficiency of the conjugation reaction and the stability of the Mal-amido-PEG12-NHS ester. The NHS ester moiety is susceptible to hydrolysis, a competing reaction that can reduce the yield of the desired conjugate. windows.netthermofisher.com

This compound is not readily soluble in water and typically requires initial dissolution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). windows.netthermofisher.com The stock solution can then be added to an aqueous reaction buffer. It is crucial to ensure that the final concentration of the organic solvent remains low (generally below 10%) to maintain the solubility and stability of most protein reactants. windows.net Using high-quality, amine-free DMF is essential, as DMF can degrade to dimethylamine, which can react with the NHS ester and lower the conjugation efficiency. lumiprobe.com

The rate of NHS ester hydrolysis is highly pH-dependent, increasing significantly at higher pH values. thermofisher.comlumiprobe.com For instance, the half-life of an NHS ester can decrease from several hours at pH 7.0 to just 10 minutes at pH 8.6 at 4°C. thermofisher.com This underscores the importance of carefully controlling the pH of the reaction buffer. While the optimal pH for the reaction of NHS esters with primary amines is typically between 8.3 and 8.5, this also accelerates hydrolysis. lumiprobe.comatto-tec.com Therefore, a compromise is often necessary. A pH range of 7.2 to 8.5 is commonly used for NHS ester coupling. thermofisher.com

The maleimide (B117702) group, while more stable than the NHS ester, can also undergo hydrolysis at pH values above 7.5, which reduces its specificity for sulfhydryl groups. windows.net The reaction of maleimides with thiols is most efficient at a pH range of 6.5-7.5. windows.net Consequently, for two-step conjugation procedures involving this compound, the reaction with the amine-containing molecule is typically performed first at a pH of 7.2-7.5, which represents a workable compromise for both reactive groups. windows.net

The composition of the buffer is another critical consideration. Amine-containing buffers, such as Tris, should be avoided as they can compete with the target molecule for reaction with the NHS ester. thermofisher.comlumiprobe.com Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are generally suitable choices. thermofisher.com

Parameter Recommendation Reasoning
Initial Solvent Anhydrous DMSO or amine-free DMFEnsures dissolution of the water-insoluble this compound. windows.netthermofisher.com
Final Organic Solvent Conc. <10%Maintains solubility and stability of most protein reactants. windows.net
Reaction pH (NHS Ester) 7.2 - 8.5 (compromise), 8.3-8.5 (optimal for amine reaction)Balances reaction rate with the rate of hydrolysis. thermofisher.comlumiprobe.com
Reaction pH (Maleimide) 6.5 - 7.5Ensures specific and efficient reaction with thiol groups. windows.net
Buffer Systems Phosphate, Borate, HEPES, Carbonate-BicarbonateAvoids competing reactions with amine-containing buffers like Tris. thermofisher.com

Advanced Purification Techniques for Isolating Complex Conjugated Products

The reaction of this compound with biomolecules often results in a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and byproducts from hydrolysis. researchgate.net Therefore, robust purification strategies are essential to isolate the final product with high purity. A combination of chromatographic techniques is often employed. researchgate.net

Size Exclusion Chromatography (SEC) is a fundamental technique for purifying PEGylated proteins. scielo.br It separates molecules based on their hydrodynamic radius, effectively removing low molecular weight impurities such as unreacted PEG linkers and hydrolysis byproducts.

Ion Exchange Chromatography (IEX) is a powerful method for separating PEGylated proteins from their unmodified counterparts. scielo.br The attachment of the PEG chain can shield the surface charges of the protein, altering its binding affinity to the ion exchange resin. This allows for the separation of not only PEGylated from non-PEGylated proteins but also positional isomers with the same degree of PEGylation. Cation exchange chromatography (CEX) is often the initial purification step, capable of achieving purities of around 95%. researchgate.netspringernature.comnih.gov

Hydrophobic Interaction Chromatography (HIC) serves as an excellent polishing step following IEX. researchgate.netspringernature.com HIC separates molecules based on their hydrophobicity. The PEG chain can alter the hydrophobicity of the protein, and this property can be exploited for further purification. scielo.br HIC can be particularly useful for increasing the purity of the conjugate to over 98%. researchgate.net

Reverse Phase Chromatography (RPC) , or RP-HPLC, is another valuable technique, especially for the purification of PEGylated peptides and small proteins on an analytical scale. It separates molecules based on differences in polarity and can be used to identify PEGylation sites and separate positional isomers.

Non-chromatographic techniques such as membrane separation (ultrafiltration and diafiltration) can also be employed. These methods are based on the molecular weight and hydrodynamic radius of the molecules and are efficient for removing unreacted protein and other small components. scielo.br Aqueous two-phase systems (ATPS) have also been explored for the purification of PEGylated proteins, offering a scalable liquid-liquid extraction method. rsc.org

Purification Technique Principle of Separation Primary Application in PEG-Conjugate Purification Key Advantages
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusRemoval of unreacted PEG linker and low molecular weight byproducts. Efficient for separating molecules of significantly different sizes. scielo.br
Ion Exchange Chromatography (IEX) Surface ChargeSeparation of PEGylated from unreacted protein; fractionation of positional isomers. scielo.brHigh resolution and capacity. scielo.br
Hydrophobic Interaction Chromatography (HIC) HydrophobicityPolishing step to remove remaining impurities and achieve high purity. researchgate.netOrthogonal separation mechanism to IEX. scielo.br
Reverse Phase Chromatography (RPC) Polarity/HydrophobicityAnalytical separation of PEGylated peptides and small proteins; isomer separation. High resolution for analytical purposes.
Membrane Filtration (UF/DF) Molecular Weight/SizeRemoval of unreacted protein and small molecules. scielo.brScalable and high-throughput. mdpi.com
Aqueous Two-Phase Systems (ATPS) Differential PartitioningLiquid-liquid extraction for separation of PEGylated and unreacted protein. rsc.orgScalable and allows for recycling of phase components. rsc.org

Strategies for Maximizing Reaction Yields and Enhancing Product Purity in Synthesis

To maximize the yield and purity of the final conjugated product, several strategic considerations should be implemented throughout the synthesis process.

A typical approach for using this compound is a two-step conjugation . windows.net First, the amine-containing molecule is reacted with a molar excess of the crosslinker. The excess, unreacted crosslinker is then removed via desalting or dialysis. Finally, the sulfhydryl-containing molecule is added to react with the maleimide group on the now-PEGylated first molecule. windows.net This sequential approach prevents unwanted cross-reactions and enhances the purity of the final product.

The molar ratio of the reactants is a critical parameter. For the initial reaction with the amine-containing molecule, a molar excess of the this compound is typically used to drive the reaction towards completion. lumiprobe.com An empirical starting point for monolabeling is often an 8-fold molar excess of the NHS ester. lumiprobe.com However, this should be optimized for each specific protein, as factors like protein structure and solubility can influence the outcome. lumiprobe.com For the subsequent reaction with the thiol-containing molecule, a 2:1 to 5:1 molar ratio of maleimide to thiol is often optimal. uu.nl

For the maleimide-thiol conjugation step, it is crucial to ensure that the thiol groups are available for reaction. Cysteine residues in proteins can form disulfide bridges, which are unreactive towards maleimides. tocris.comlumiprobe.com Therefore, a reduction step using a reagent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often necessary prior to conjugation. tocris.comlumiprobe.com Unlike dithiothreitol (B142953) (DTT), excess TCEP generally does not need to be removed before the addition of the maleimide-functionalized molecule. tocris.comthermofisher.com To prevent the re-formation of disulfide bonds, the reaction should be carried out in a degassed buffer under an inert atmosphere (e.g., nitrogen or argon). tocris.comlumiprobe.com

Reaction time and temperature also play a significant role. NHS ester reactions are typically carried out for 30 minutes to 4 hours at room temperature or 4°C. thermofisher.com Longer reaction times may be required at lower temperatures. The maleimide-thiol reaction is generally rapid, with significant conjugation often achieved within 30 minutes to 2 hours at room temperature. uu.nl

Finally, quenching the reaction at the appropriate time can prevent side reactions and improve product homogeneity. The NHS ester reaction can be stopped by adding a primary amine-containing buffer like Tris or glycine. thermofisher.com The maleimide reaction can be quenched by adding an excess of a low molecular weight thiol, such as glutathione (B108866) or mercaptoethanol. thermofisher.com

Advanced Research Directions and Future Prospects for Mal Amido Peg12 Nhs Ester

Exploration of Novel Conjugation Chemistries and Orthogonal Reactive Reagents

While the maleimide-thiol and NHS ester-amine reactions are robust, the future of bioconjugation lies in creating even more complex, multi-component systems. This requires the integration of additional, mutually non-reactive (orthogonal) chemistries that can proceed alongside the established reactions without interference. The development of such strategies allows for the site-specific labeling of multiple distinct biomolecules in a single pot.

Current research is focused on expanding the toolkit of reactive groups that are compatible with Mal-amido-PEG12-NHS ester. The goal is to develop "tri-functional" or "multi-functional" linkers by incorporating a third type of reactive moiety. An emerging area of interest is the use of click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov Researchers are exploring the synthesis of linkers that feature a maleimide (B117702), an NHS ester, and an azide (B81097) or a cyclooctyne (B158145) group. This would allow for a three-pronged conjugation strategy: amine-reaction via NHS ester, thiol-reaction via maleimide, and a third reaction at the azide/alkyne handle. Such a system enables the precise assembly of, for example, an antibody, a cytotoxic drug, and an imaging agent onto a single linker scaffold.

Furthermore, limitations of maleimide chemistry, such as the potential for hydrolysis of the maleimide ring and off-target reactions with amines at higher pH, have spurred the investigation of alternative thiol-reactive groups. researchgate.net Reagents like PEG-mono-sulfones have been developed as a serum-stable alternative for cysteine conjugation, which could be incorporated into future linker designs to enhance stability. nih.gov The table below summarizes some orthogonal chemistries and alternative reagents being explored for use with or as replacements for the functional ends of linkers like this compound.

Reactive Group Target Functional Group Key Features & Research Direction
Azide / Alkyne (e.g., DBCO, BCN) Azide or AlkyneEnables bioorthogonal "click chemistry" ligation (SPAAC); allows for a third, independent conjugation reaction. Commercially available cyclooctynes can feature pendant NHS esters or maleimides. nih.gov
Tetrazine / Trans-Cyclooctene (TCO) Trans-Cyclooctene or TetrazineUsed in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest bioorthogonal reactions known. researchgate.net
Vinyl Sulfone ThiolOffers high selectivity for cysteine residues and forms a stable thioether bond. PEG-mono-sulfone reagents are being explored as a stable alternative to maleimides. nih.gov
Aldehyde / Hydrazide Hydrazide or AldehydeForms a hydrazone bond. This reaction is orthogonal to both amine and thiol chemistry and is often used for site-specific modifications. researchgate.net

Computational Modeling and Predictive Analytics for Bioconjugation Outcomes

The "random" conjugation of PEG linkers to proteins, particularly to the numerous lysine (B10760008) residues available for NHS ester reactions, often results in a heterogeneous mixture of products. nih.gov This heterogeneity can impact the therapeutic efficacy and pharmacokinetic profile of the final bioconjugate. To overcome this, researchers are moving from an empirical, trial-and-error approach to a more predictive, data-driven science.

Computational models are being developed to forecast the outcomes of PEGylation reactions. acs.org These models use the tertiary structure of a protein to predict the relative reactivity of each potential conjugation site (e.g., each lysine residue). nih.gov Key parameters in these models include the solvent-accessible surface area (SASA), local pKa, and surface charge of the amino acid residues. nih.govchemrxiv.org By analyzing these factors, a reactivity score can be assigned to each lysine, predicting which sites are most likely to react with the NHS ester of the linker.

A significant advancement in this field is the introduction of "PEG chain coverage" as a tangible, structure-specific shielding parameter. nih.govacs.org As PEG chains are conjugated to the protein surface, they can physically block, or "shield," nearby reactive sites, preventing further conjugation. By simulating this shielding effect, kinetic models can now more accurately predict not only the initial sites of reaction but also the distribution of "PEGmers" (proteins with different numbers of PEG chains attached) over the course of the reaction. acs.org This allows for the in-silico optimization of reaction conditions (like pH, temperature, and reactant ratios) to maximize the yield of a desired, homogeneous product.

The table below illustrates hypothetical predictive data for the PEGylation of a model protein, based on the principles of structure-dependent reactivity models. nih.govacs.orgchemrxiv.org

Lysine Residue Solvent-Accessible Surface Area (SASA) (Ų) Predicted Reactivity Score (Arbitrary Units) Predicted Mono-PEGylated Yield (%)
Lys-1161809.565
Lys-971628.120
Lys-331456.88
Lys-131205.24
Lys-1953.52
Lys-96882.91

These predictive models have shown a strong correlation with experimental data and have successfully simulated PEGylation progress curves across different proteins and PEG linker chemistries. nih.govacs.org

Expanding the Scope of this compound Applications in Emerging Biomedical Research and Biotechnology Fields

The versatility of this compound continues to drive its adoption in cutting-edge areas of biomedical research beyond conventional bioconjugation. Its defined length, dual reactivity, and biocompatibility make it an ideal component for constructing sophisticated, multi-component therapeutic and diagnostic systems.

One of the most significant emerging applications is in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. biochempeg.comtargetmol.com this compound and similar PEG linkers are crucial for connecting the protein-targeting ligand to the E3 ligase-binding ligand, with the PEG chain providing the necessary spatial orientation and solubility for the ternary complex to form effectively. medchemexpress.commedchemexpress.com

In targeted drug delivery , these linkers are being used to create advanced nanoparticle systems. For instance, research has demonstrated the use of maleimido-PEG12-NHS ester to functionalize chitosan-coated gold nanorods. google.com The NHS ester end attaches the linker to the chitosan (B1678972) shell, while the maleimide end is used to conjugate a tumor-targeting peptide. This creates a nanoparticle capable of selective accumulation at a tumor site for applications like photothermal therapy. google.com

Furthermore, the development of multi-arm heterofunctional PEG linkers represents a new frontier for antibody-drug conjugates. jenkemusa.com A linker such as a four-arm PEG with one NHS ester and three maleimide groups—(MAL)3-4ARMPEG-NHS—allows for the attachment of multiple drug molecules to a single antibody conjugation site. jenkemusa.com This can dramatically increase the drug-to-antibody ratio (DAR), potentially leading to more potent ADCs with enhanced pharmacokinetic profiles. jenkemusa.com

The table below highlights some of these advanced applications.

Emerging Application Area Role of this compound or Derivative Example Research Finding
PROTACs Acts as the core linker connecting the target protein ligand and the E3 ligase ligand. targetmol.commedchemexpress.comThe PEG linker's length and flexibility are optimized to facilitate the formation of a stable ternary complex (Target-PROTAC-E3 Ligase), leading to efficient protein degradation. biochempeg.com
Targeted Nanoparticles Functionalizes the surface of nanoparticles (e.g., gold nanorods, liposomes) to attach targeting ligands (e.g., peptides, antibodies). google.comwalshmedicalmedia.comMaleimido-PEG12-NHS ester was used to conjugate a tumor-targeting peptide to chitosan-coated gold nanorods for enhanced delivery in photothermal therapy. google.com
Advanced Antibody-Drug Conjugates (ADCs) Serves as the backbone for multi-arm linkers, enabling a higher drug-to-antibody ratio (DAR). jenkemusa.comA 4-arm PEG linker with 3 maleimide groups and 1 NHS ester allows for the conjugation of more drug molecules per antibody, increasing payload delivery. jenkemusa.com
Biosensor & Surface Modification Covalently attaches proteins, enzymes, or antibodies to sensor surfaces for diagnostic applications. axispharm.comThe dual functionality allows for oriented immobilization of biomolecules on surfaces functionalized with either amine or thiol groups, improving sensor sensitivity and performance.

The continued innovation in conjugation chemistry, predictive modeling, and creative applications ensures that heterobifunctional linkers like this compound will remain central to the development of the next generation of precision therapeutics and advanced biotechnologies.

Q & A

Basic Research Questions

Q. What are the key functional groups in Mal-amido-PEG12-NHS ester, and how do they enable site-specific bioconjugation?

  • The molecule contains a maleimide group (thiol-reactive) and an NHS ester (amine-reactive), connected by a 12-unit PEG spacer . The maleimide reacts with free thiols (-SH) on cysteine residues or engineered biomolecules (e.g., reduced antibodies) at pH 6.5–7.5, while the NHS ester forms stable amide bonds with primary amines (-NH₂) on proteins, peptides, or amine-modified oligonucleotides. The PEG12 spacer minimizes steric hindrance and enhances aqueous solubility, critical for maintaining biomolecule stability during conjugation .
  • Methodological Tip : For optimal conjugation, pre-reduce thiol-containing biomolecules (e.g., using TCEP) and buffer reactions at neutral pH. Use a 2–5 molar excess of this compound over the target biomolecule to ensure efficient coupling .

Q. How does the PEG12 spacer influence solubility and pharmacokinetics in drug delivery systems?

  • The PEG12 spacer increases hydrophilicity, reducing aggregation of conjugated drugs or proteins. It also prolongs circulation time by minimizing immune recognition (e.g., anti-PEG antibody responses) and renal clearance. Studies suggest PEG12 balances steric shielding and linker flexibility, improving bioavailability compared to shorter PEG chains (e.g., PEG4 or PEG8) .
  • Methodological Tip : Characterize solubility using dynamic light scattering (DLS) or size-exclusion chromatography (SEC) post-conjugation. Compare hydrodynamic radii with unconjugated molecules to confirm PEGylation efficiency .

Q. What safety protocols are essential when handling this compound?

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store desiccated at -20°C to prevent hydrolysis of the NHS ester. Dispose of waste via certified biological/chemical waste services due to potential reactivity with environmental thiols or amines .

Advanced Research Questions

Q. How can this compound be applied to PROTAC synthesis, and what are critical design considerations?

  • In PROTACs, the NHS ester links an E3 ligase ligand (e.g., thalidomide derivative) to the PEG12 spacer, while the maleimide conjugates a thiol-containing warhead targeting the protein of interest. The PEG12 spacer ensures proper orientation for ternary complex formation between the target protein and E3 ligase. Key challenges include avoiding premature hydrolysis of the NHS ester and optimizing linker length for intracellular delivery .
  • Methodological Tip : Use LC-MS to monitor conjugation efficiency. Validate PROTAC activity via Western blotting to assess target protein degradation in cell lysates .

Q. What analytical techniques resolve discrepancies in conjugation efficiency when using this compound?

  • Discrepancies may arise from incomplete thiol reduction or NHS ester hydrolysis. Use Ellman’s assay to quantify free thiols pre-conjugation and NMR (e.g., ¹H or ¹³C) to confirm PEG spacer integrity. For proteins, SDS-PAGE with Coomassie staining or MALDI-TOF can verify molecular weight shifts post-conjugation .
  • Case Study : A 2024 study reported inconsistent antibody-drug conjugate (ADC) yields due to variability in NHS ester reactivity. Implementing pre-activation of the NHS ester with sulfo-SMCC improved reproducibility .

Q. How does PEG12 length compare to shorter/longer PEGs in modulating binding kinetics and therapeutic efficacy?

  • PEG12 (53.3 Å spacer arm) reduces steric hindrance compared to PEG4 (15.8 Å) or PEG8 (35.8 Å), enabling efficient binding of larger biomolecules (e.g., antibodies). However, PEG24 (106.6 Å) may introduce excessive flexibility, destabilizing conjugates. In vivo, PEG12 balances prolonged circulation and tissue penetration, whereas longer PEGs (e.g., PEG24) show increased liver accumulation .
  • Methodological Tip : Compare conjugation efficiency and bioactivity across PEG lengths using surface plasmon resonance (SPR) or cell-based assays .

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